molecular formula C27H54N2O2 B14639250 N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide CAS No. 52832-38-9

N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide

Cat. No.: B14639250
CAS No.: 52832-38-9
M. Wt: 438.7 g/mol
InChI Key: PFWSCQOOOILKCQ-UHFFFAOYSA-N
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Description

N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide is an organic compound with the molecular formula C27H54N2O2. It is a diamide derivative of nonane, featuring two octyl groups and two methyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide typically involves the reaction of nonanediamine with octyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine groups of nonanediamine attack the carbon atoms of octyl chloride, resulting in the formation of the desired diamide.

Industrial Production Methods

In an industrial setting, the production of N1,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide can be scaled up by using large reactors and optimized reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the diamide into primary amines.

    Substitution: The compound can participate in substitution reactions, where the octyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Amides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N1,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with cell membranes, altering their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethylenediamine: A related compound with similar amine functional groups but a shorter carbon chain.

    N,N’-Dimethyl-1,3-propanediamine: Another diamine with a different carbon chain length and structure.

Uniqueness

N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide is unique due to its long octyl chains and specific substitution pattern, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in various fields.

Properties

CAS No.

52832-38-9

Molecular Formula

C27H54N2O2

Molecular Weight

438.7 g/mol

IUPAC Name

N,N'-dimethyl-N,N'-dioctylnonanediamide

InChI

InChI=1S/C27H54N2O2/c1-5-7-9-11-16-20-24-28(3)26(30)22-18-14-13-15-19-23-27(31)29(4)25-21-17-12-10-8-6-2/h5-25H2,1-4H3

InChI Key

PFWSCQOOOILKCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(C)C(=O)CCCCCCCC(=O)N(C)CCCCCCCC

Origin of Product

United States

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